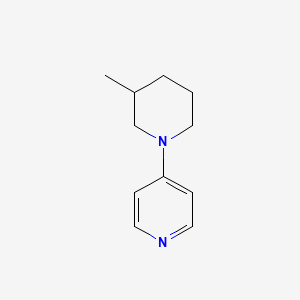
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone, also known as BFPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been shown to enhance GABAergic neurotransmission, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been shown to have minimal toxicity and is well-tolerated in animal models. It does not exhibit significant side effects, making it a promising candidate for further development as a therapeutic agent. 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a relatively new compound, and its full potential has yet to be explored. However, its unique chemical structure and promising therapeutic properties make it an attractive candidate for further research. One limitation of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is its complex synthesis method, which requires specialized equipment and expertise. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone research. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Other potential future directions include exploring its potential as an anticonvulsant and investigating its effects on other neurotransmitter systems. Overall, 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a promising compound that has the potential to make significant contributions to the field of neuroscience and drug development.
Synthesemethoden
The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a catalyst to form 4-(piperidin-1-yl)benzaldehyde. This intermediate is then reacted with benzyl chloroformate to form the corresponding benzyl carbamate. Finally, the benzyl carbamate is reacted with 2-fluoroacetophenone in the presence of a base to form 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. Additionally, 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c22-20-8-6-17(7-9-20)14-21(24)23-12-10-19(11-13-23)16-25-15-18-4-2-1-3-5-18/h1-9,19H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAOMKLNJWKKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)
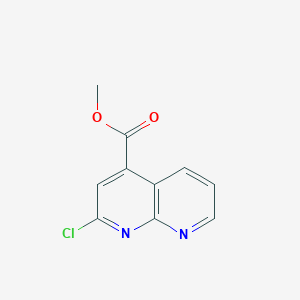

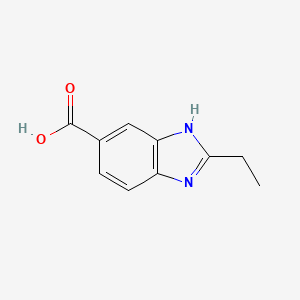
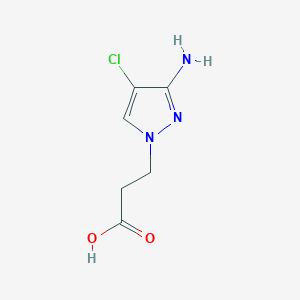
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-ethoxypyridin-3-yl)methanone](/img/structure/B3013381.png)
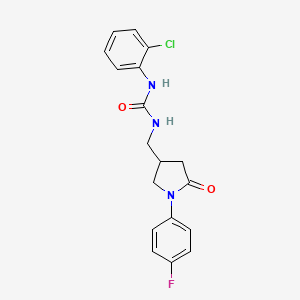
![5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3013385.png)
![Dimethyl 5-(4-bromophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3013386.png)
![Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B3013388.png)
